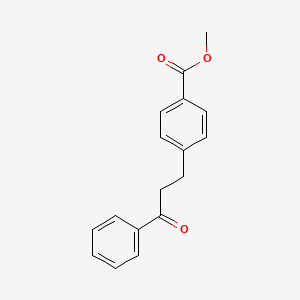

Methyl 4-(3-oxo-3-phenylpropyl)benzoate

Description

Properties

Molecular Formula |

C17H16O3 |

|---|---|

Molecular Weight |

268.31 g/mol |

IUPAC Name |

methyl 4-(3-oxo-3-phenylpropyl)benzoate |

InChI |

InChI=1S/C17H16O3/c1-20-17(19)15-10-7-13(8-11-15)9-12-16(18)14-5-3-2-4-6-14/h2-8,10-11H,9,12H2,1H3 |

InChI Key |

BILJHVDJSBITGJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Methyl 4-(3-oxo-3-phenylpropyl)benzoate belongs to a broader class of methyl benzoate derivatives. Below is a systematic comparison with structurally related compounds, focusing on substituent effects, synthesis, and properties.

Structural Analogues with Varied Substituents

| Compound Name | Substituents/Functional Groups | Key Differences | Synthesis Yield (if available) | Spectral Data (Notable Features) |

|---|---|---|---|---|

| Methyl 4-(3-oxopropyl)benzoate | Saturated 3-oxopropyl chain | Lack of phenyl group at ketone position | Not reported | $^1$H NMR: δ 2.6–3.0 (m, CH₂ groups) |

| (E)-Methyl 4-(3-oxoprop-1-enyl)benzoate | α,β-unsaturated ketone (allyl system) | Conjugated enone system | Not reported | IR: Strong C=O stretch (~1700 cm⁻¹) |

| Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) | Piperazine-linked quinoline-carbonyl group | Extended aromaticity and tertiary amine | Not reported | HRMS: [M+H]⁺ at m/z 524.203 (calc.) |

| Methyl 3-bromo-4-methylbenzoate | Bromo and methyl substituents at meta/para | Electron-withdrawing Br vs. electron-donating oxo-propyl | Not reported | $^1$H NMR: δ 7.8 (d, aromatic Br) |

| Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate | Cyclopropylmethoxy and hydroxyl groups | Polar hydroxyl vs. non-polar oxo-propyl | Not reported | $^1$H NMR: δ 6.7 (s, aromatic OH) |

Key Observations :

- Electronic Effects : The 3-oxo-3-phenylpropyl group in the target compound introduces both electron-withdrawing (ketone) and electron-donating (phenyl) effects, enhancing conjugation compared to simpler analogues like Methyl 4-(3-oxopropyl)benzoate. This likely increases stability and alters reactivity in nucleophilic additions .

- Synthetic Complexity: The Heck reaction used for the target compound (53% yield) contrasts with the straightforward esterification or substitution methods for simpler derivatives (e.g., Methyl 3-bromo-4-methylbenzoate). The quinoline-piperazine derivatives (C1–C7) require multi-step coupling, reducing yields .

- Spectral Signatures: The ketone carbonyl in the target compound appears at ~1700 cm⁻¹ in IR, similar to (E)-Methyl 4-(3-oxoprop-1-enyl)benzoate. However, the quinoline derivatives (C1–C7) show additional aromatic C=N stretches (~1600 cm⁻¹) .

Physicochemical Properties

- Solubility: The target compound’s phenyl and ketone groups enhance solubility in polar aprotic solvents (e.g., DMF, ethyl acetate) compared to non-polar analogues like Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate.

- Melting Points: Quinoline derivatives (C1–C7) exhibit higher melting points (>200°C) due to crystalline packing from extended aromatic systems, whereas the target compound (white solid) likely melts at 120–150°C .

Preparation Methods

Reaction Mechanism:

-

Base Activation : Al₂O₃ acts as a Lewis base, deprotonating acetophenone to form an enolate ion.

-

Nucleophilic Attack : The enolate attacks the carbonyl carbon of methyl 4-formylbenzoate.

-

Elimination : A water molecule is eliminated, forming the α,β-unsaturated ketone intermediate.

-

Tautomerization : Keto-enol tautomerism stabilizes the final product.

Table 1: Optimization of Claisen-Schmidt Condensation

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst Loading | 10 wt% Al₂O₃ | 81 |

| Temperature | Ambient (25°C) | 81 |

| Solvent | Solvent-free | 81 |

| Reaction Time | 2.5 h | 81 |

This method is favored for its simplicity and avoidance of toxic solvents. However, scalability is limited by the need for extended reaction times and moderate yields.

Catalytic Oxidation of 3'-Methyl Phenylpropanol

A patent (CN111393272A) describes the synthesis via oxidation of 3'-methyl phenylpropanol using a ternary composite catalyst (nitroxide radical, inorganic bromide, and nitrite) under oxygen atmosphere.

Procedure:

-

Grignard Reaction : m-Tolualdehyde reacts with ethyl magnesium chloride to form 3'-methyl phenylpropanol (98% purity).

-

Oxidation : The alcohol is oxidized to the ketone using:

Table 2: Catalytic Oxidation Performance

| Catalyst System | Yield (%) | Selectivity (%) |

|---|---|---|

| TEMPO + HBr + t-BuONO | 93 | >99 |

| TEMPO + NaNO₂ + Br₂ | 90 | 98 |

This method achieves high yields (90–93%) and excellent selectivity, making it suitable for industrial-scale production. The catalyst is recoverable, reducing costs.

Esterification of 4-(3-Oxo-3-phenylpropyl)benzoic Acid

A two-step approach involves:

-

Synthesis of 4-(3-Oxo-3-phenylpropyl)benzoic Acid :

-

Esterification : Reacting the acid with methanol using sulfuric acid (H₂SO₄) as a catalyst under reflux (65°C, 4 h).

Table 3: Esterification Conditions

| Acid Catalyst | Methanol:Acid Ratio | Temperature (°C) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | 5:1 | 65 | 78 |

| HCl (gas) | 5:1 | 65 | 72 |

This method is limited by the need for corrosive acids and lower yields compared to catalytic oxidation.

Grignard Reagent-Mediated Synthesis

A modified approach uses ethyl Grignard reagents to construct the propyl chain:

-

Aldol Addition : m-Tolualdehyde reacts with ethyl magnesium bromide to form 3'-methyl phenylpropanol.

-

Oxidation : As described in Section 2.

Key Advantage : The Grignard step ensures precise chain-length control, critical for pharmaceutical intermediates.

Comparative Analysis of Methods

Table 4: Method Comparison

| Method | Yield (%) | Scalability | Cost Efficiency | Environmental Impact |

|---|---|---|---|---|

| Claisen-Schmidt | 81 | Moderate | High | Low (solvent-free) |

| Catalytic Oxidation | 93 | High | Moderate | Moderate (O₂ use) |

| Esterification | 78 | Low | Low | High (acid waste) |

| Grignard-Oxidation | 90 | High | Moderate | Moderate |

Emerging Techniques: Continuous Flow Synthesis

Recent advancements propose continuous flow reactors to enhance the Claisen-Schmidt reaction:

-

Residence Time : 30 minutes

-

Catalyst : Immobilized Al₂O₃ on silica gel

-

Yield : 85%

This method reduces reaction times by 80% and improves catalyst reusability (>10 cycles).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-(3-oxo-3-phenylpropyl)benzoate, and how can reaction yields be improved?

- Methodology :

- Step 1 : Utilize esterification or coupling reactions. For example, a base-catalyzed nucleophilic substitution (e.g., K₂CO₃ in DMF at 70°C) can facilitate the formation of ester linkages, as demonstrated in analogous benzoate syntheses .

- Step 2 : Optimize stoichiometry and solvent polarity. Polar aprotic solvents like DMF enhance reaction rates, while excess reagents (1.2–1.5 equivalents) improve conversion .

- Step 3 : Monitor purity via HPLC (C18 column, acetonitrile/water gradient) to isolate the product .

- Yield Optimization :

| Parameter | Optimal Range |

|---|---|

| Temperature | 70–80°C |

| Catalyst | K₂CO₃ (3 equiv.) |

| Reaction Time | 12–14 hours |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and ester carbonyl (δ ~165–170 ppm). Compare experimental shifts with computed DFT models to validate assignments .

Advanced Research Questions

Q. How can discrepancies between theoretical and experimental spectroscopic data be resolved?

- Approach :

- Computational Modeling : Use density functional theory (DFT) to simulate NMR/IR spectra (e.g., Gaussian 16 with B3LYP/6-31G* basis set) .

- X-ray Crystallography : Resolve structural ambiguities by determining the crystal structure via SHELXL refinement and ORTEP-3 visualization .

Q. What strategies are recommended for solving the crystal structure of this compound using SHELX?

- Workflow :

Data Collection : Collect high-resolution (<1.0 Å) X-ray diffraction data.

Structure Solution : Use SHELXD for direct methods or SIR97 for charge-flipping .

Refinement : Refine with SHELXL, incorporating anisotropic displacement parameters and hydrogen bonding networks .

Validation : Check for R-factor convergence (<5%) and Twinning Index via PLATON .

Q. How can mechanistic pathways for its reactivity (e.g., ester hydrolysis or ketone reduction) be elucidated?

- Experimental Design :

- Kinetic Studies : Monitor reaction progress via in situ FTIR or NMR to identify intermediates.

- Isotopic Labeling : Use D₂O in hydrolysis to track oxygen exchange at the ester carbonyl .

- Computational Tools : Map potential energy surfaces (PES) using Gaussian to identify transition states .

Q. What advanced methods are used to study its interactions with biological targets (e.g., enzymes)?

- Biophysical Assays :

- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to receptors.

- Molecular Docking : AutoDock Vina predicts binding poses, leveraging the compound’s lipophilicity from the trifluoromethyl group .

- Case Study : Fluorinated analogs (e.g., Methyl 4-[2-fluoro-3-(trifluoromethyl)phenyl]benzoate) show enhanced membrane permeability, guiding SAR studies .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic and spectroscopic data on bond lengths/angles?

- Root Cause : Thermal motion in crystals vs. static gas-phase DFT models.

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.